(R)-2-(2-(Methylthio)phenyl)pyrrolidine

P2Y1 antagonist Platelet aggregation Purinergic signaling

(R)-2-(2-(Methylthio)phenyl)pyrrolidine (CAS 1213314-31-8) is a chiral 2-aryl pyrrolidine derivative featuring an ortho-methylthio substituent on the phenyl ring. This scaffold incorporates a stereodefined (R)-configuration at C2, a secondary amine within a saturated five-membered nitrogen heterocycle, and a methylthio group that serves as a modifiable handle for sulfoxidation/sulfonation or metal-coordination applications.

Molecular Formula C11H15NS
Molecular Weight 193.31 g/mol
Cat. No. B7897352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(2-(Methylthio)phenyl)pyrrolidine
Molecular FormulaC11H15NS
Molecular Weight193.31 g/mol
Structural Identifiers
SMILESCSC1=CC=CC=C1C2CCCN2
InChIInChI=1S/C11H15NS/c1-13-11-7-3-2-5-9(11)10-6-4-8-12-10/h2-3,5,7,10,12H,4,6,8H2,1H3/t10-/m1/s1
InChIKeyXLTYHQGKUJLXRU-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-(2-(Methylthio)phenyl)pyrrolidine: Chiral Pyrrolidine Scaffold for P2Y1 Antagonist Development and Asymmetric Synthesis


(R)-2-(2-(Methylthio)phenyl)pyrrolidine (CAS 1213314-31-8) is a chiral 2-aryl pyrrolidine derivative featuring an ortho-methylthio substituent on the phenyl ring . This scaffold incorporates a stereodefined (R)-configuration at C2, a secondary amine within a saturated five-membered nitrogen heterocycle, and a methylthio group that serves as a modifiable handle for sulfoxidation/sulfonation or metal-coordination applications . The compound exhibits nanomolar antagonism at the P2Y1 purinergic receptor (IC50 = 2.5 nM), positioning it as a functionally characterized chiral building block distinct from its (S)-enantiomer and non-thiolated analogs [1].

Procurement Risk Alert: Why Generic 2-Aryl Pyrrolidines Cannot Replace (R)-2-(2-(Methylthio)phenyl)pyrrolidine


Generic substitution among 2-aryl pyrrolidines fails due to three interdependent factors that jointly determine biological and synthetic utility. First, the ortho-methylthio substituent establishes specific P2Y1 receptor interactions; the unsubstituted analog 2-phenylpyrrolidine lacks this pharmacophoric sulfur atom entirely, resulting in fundamentally different target engagement profiles [1]. Second, stereochemistry at C2 is non-negotiable for chiral recognition—the (S)-enantiomer (CAS 1213556-30-9) presents a distinct 3D pharmacophore that cannot recapitulate (R)-configured binding interactions . Third, the methylthio group serves as a chemical handle for orthogonal transformations (oxidation to sulfoxide/sulfone) unavailable in non-thiolated analogs, directly affecting downstream synthetic utility and value [2].

(R)-2-(2-(Methylthio)phenyl)pyrrolidine: Quantitative Differentiation Evidence Versus Comparators


P2Y1 Receptor Antagonism: Nanomolar Potency Versus Unsubstituted 2-Phenylpyrrolidine Baseline

The (R)-configured compound demonstrates potent P2Y1 receptor antagonism with an IC50 of 2.5 nM measured via calcium flux inhibition in washed human platelets stimulated with 1 μM 2-methylthio-ADP [1]. In contrast, unsubstituted 2-phenylpyrrolidine lacks the methylthio pharmacophore required for P2Y1 engagement—a structural feature known to be essential for high-affinity P2Y1 antagonism [2].

P2Y1 antagonist Platelet aggregation Purinergic signaling

P2Y1 vs. P2X1 Receptor Selectivity: 640-Fold Functional Discrimination

In parallel selectivity assays, (R)-2-(2-(methylthio)phenyl)pyrrolidine exhibits an IC50 of 1.60 × 10³ nM at the P2X1 receptor expressed in HEK293 cells, representing a 640-fold selectivity window for P2Y1 over P2X1 (2.5 nM vs. 1600 nM) [1]. This functional discrimination between closely related purinergic receptor subtypes distinguishes the compound from pan-active P2 antagonists.

Receptor selectivity P2X1 Off-target profiling

Chiral Configuration: (R)-Enantiomer Versus (S)-Enantiomer Differential

The (R)-enantiomer (CAS 1213314-31-8) and (S)-enantiomer (CAS 1213556-30-9) are distinct chemical entities with separate CAS registry numbers, reflecting their non-identical 3D spatial arrangements . In chiral biological systems, the (2R) configuration orients the 2-(methylthio)phenyl group into a specific spatial volume; the (2S) configuration presents the same substituents in a mirrored orientation that cannot achieve identical receptor complementarity.

Chiral resolution Enantioselectivity Stereochemistry

Free Base vs. Hydrochloride Salt Form: Solubility and Handling Tradeoffs

The free base form (MW 193.31) and hydrochloride salt (MW 229.78, CAS 2708343-05-7) exhibit distinct physicochemical properties . The hydrochloride salt demonstrates enhanced aqueous solubility compared to the free base , offering formulation flexibility for aqueous biological assays, while the free base provides greater solubility in organic solvents suitable for synthetic transformations.

Salt selection Solubility Formulation

(R)-2-(2-(Methylthio)phenyl)pyrrolidine: Evidence-Based Research Applications and Selection Guidance


P2Y1-Mediated Platelet Aggregation Studies

The 2.5 nM P2Y1 antagonist activity [1] supports functional platelet studies requiring potent P2Y1 blockade with minimal P2X1 interference (640-fold selectivity window). The (R)-stereochemistry ensures consistent pharmacological outcomes .

Chiral Building Block for Asymmetric Synthesis

The defined (R)-configuration at C2 [1] provides a stereodefined scaffold for constructing enantiopure pyrrolidine-containing targets. The ortho-methylthio group offers a site for subsequent oxidation or cross-coupling modifications .

P2Y1 Receptor Pharmacological Tool Development

The compound's P2Y1 vs. P2X1 selectivity data [1] supports its use as a pharmacological probe for dissecting purinergic signaling pathways where receptor subtype discrimination is essential.

Structure-Activity Relationship (SAR) Campaigns on 2-Aryl Pyrrolidines

The compound serves as an ortho-methylthio-substituted comparator in SAR studies evaluating substituent effects on P2Y1 affinity [1]. Distinct from unsubstituted 2-phenylpyrrolidine, it introduces sulfur-based electronic and steric modulation .

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